3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one
Description
3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one is a fused heterocyclic compound featuring a triazinone core annulated with an imidazole ring. The 4-chlorophenyl substituent at the C3 position enhances its lipophilicity, making it a candidate for crossing biological membranes, including the blood-brain barrier . Its structural uniqueness lies in the combination of the electron-withdrawing chlorine atom and the rigid bicyclic framework, which contribute to its thermal stability and pharmacological activity .
Properties
CAS No. |
62638-40-8 |
|---|---|
Molecular Formula |
C11H9ClN4O |
Molecular Weight |
248.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C11H9ClN4O/c12-8-3-1-7(2-4-8)9-10(17)16-6-5-13-11(16)15-14-9/h1-4H,5-6H2,(H,13,15) |
InChI Key |
UMDASVRIESQWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with cyanogen bromide to form an intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazinone core undergoes regioselective nucleophilic substitutions, particularly at the C-6 and C-7 positions . Key transformations include:
These substitutions exploit the electron-deficient nature of the triazine ring, with the para-chlorophenyl group stabilizing intermediates via resonance .
Cyclization and Ring-Opening Reactions
The compound participates in acid- or base-mediated cyclization to form polycyclic systems:
-
With phenacyl bromides : Forms thiophene-annulated derivatives (e.g., 6-(thiophen-2-ylmethylene) analogs) under reflux conditions, confirmed by IR (C=O at 1,710 cm⁻¹) and NMR .
-
Ring-opening via hydrolysis : Treatment with concentrated HCl yields 1-aryl-6-azaisocytosines, verified by mass spectrometry (e.g., m/z 419 for 4c) .
Thermal stability studies show decomposition initiates at 241–296°C in air, proceeding via two oxidative stages .
Alkylation and Acylation
Selective alkylation occurs at the N-3 amino group under neutral, high-temperature conditions :
textGeneral procedure: 1. React with alkyl halides (e.g., methyl iodide) in DMF at 130°C 2. Isolate via silica chromatography (MeOH/DCM eluent)
Notable products include:
-
N-Cyclohexyl-2-(4-oxo-imidazole) acetamide : Confirmed by NMR (δ 2.07 ppm for CH₃) .
-
3-Benzyl derivatives : Synthesized via Ugi-type multicomponent reactions with benzaldehyde and cyclohexyl isocyanide .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization:
Yields range from 60–75%, with electronic effects of the chloro group directing para-selectivity .
Biological Activity Correlations
Derivatives demonstrate structure-dependent bioactivity:
-
Antimicrobial activity : 6-(4-Chlorobenzylidene)-8-phenyl analogs show MIC values of 2–8 µg/mL against S. aureus and C. albicans .
-
Anticancer potential : 3-Phenyl-8-(4-chlorophenyl) derivatives inhibit HeLa cell migration (IC₅₀ = 12 µM) via tubulin destabilization .
-
COX-2 inhibition : 5-Aryl-6-(methylsulfonyl) triazines exhibit IC₅₀ = 0.1–0.2 µM, surpassing indomethacin .
Spectroscopic Characterization
Key diagnostic features include:
-
IR : C=O stretch at 1,690–1,715 cm⁻¹; C=N at 1,600–1,625 cm⁻¹ .
-
1H^1H1H NMR : Aromatic protons at δ 7.45–8.38 ppm; NH signals at δ 10.35–11.14 ppm .
-
HRMS : [M+H]⁺ peaks match calculated masses within 0.1 ppm error .
This reactivity profile positions 3-(4-chlorophenyl)-6,7-dihydroimidazo[2,1-c] triazin-4(1H)-one as a versatile scaffold for medicinal chemistry, particularly in oncology and infectious disease research . Future studies should explore enantioselective syntheses and in vivo pharmacokinetics of lead derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one is a fused triazine derivative with a chlorophenyl group and an imidazo[2,1-c][1,2,4]triazin scaffold. It has generated interest in medicinal chemistry because of its unique arrangement of nitrogen and carbon atoms in a fused ring system.
Scientific Research Applications
- Anticancer Properties Studies have shown that this compound possesses antiproliferative effects on human peripheral blood myeloma cells and demonstrates low acute toxicity in animal models. It is a candidate for further research in chemotherapy for hematological malignancies.
- Antimicrobial Activity This compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
- Antioxidant Properties It can protect red blood cells from oxidative damage, suggesting potential applications in treating free radical-mediated diseases. Its antioxidant properties could be explored for protective therapies against oxidative stress-related conditions.
- Inhibition of Cell Migration The compound can inhibit cell migration in cancer models, suggesting potential antimetastatic activity.
- Interaction with Biological Targets Interaction studies have indicated that this compound interacts favorably with various biological targets. Its interactions at the molecular level can be investigated using docking studies to elucidate its binding affinities with specific receptors involved in cancer progression.
** selectivity of DIHB and HDIT**
Two electroactive molecules, dimethyl 2-[2-(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]butanedioate (DIHB) and 8-(3-chlorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (HDIT), were chosen for electrochemical research . DIHB reveals antiproliferative effects in human tumor cells of the ovary and effectively protects red blood cells from oxidative stress-induced hemolysis . HDIT exhibits antiproliferative activity in human ovarian adenocarcinoma cells and human myeloma cells . Due to favorable selectivity, both molecules (DIHB and HDIT) are promising candidates for further in vivo studies in the drug development process .
Table of Structurally Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 3-(Phenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one | Lacks chlorine substituent |
| 3-(3-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one | Different substitution pattern affects stability |
| 3-(Thiophen-2-yl)-6-(R-phenyl)-7-hydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one | Offers different electronic properties |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one varies depending on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. The compound’s interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of annulated triazinones are highly dependent on substituents at the C3 and C8 positions. Key analogs include:
Pharmacological Activity
Anticancer Activity :
- The trifluoromethylated analogs exhibit superior antiproliferative effects compared to the 4-chlorophenyl derivative, likely due to enhanced electron-withdrawing effects and metabolic stability .
- NDIT’s nitro group enables prodrug activation in hypoxic tumor environments, generating cytotoxic radicals, a mechanism absent in the chlorophenyl analog .
- The 3-chlorophenyl derivative (meta-substitution) shows weaker activity than the para-chlorophenyl variant, highlighting the importance of substituent positioning .
- Toxicity Profiles: The 4-chlorophenyl compound is non-toxic in vitro but shows slight in vivo toxicity, whereas trifluoromethylated analogs are safer in zebrafish models . NDIT’s selectivity for tumor cells over normal cells is comparable to the 4-chlorophenyl derivative, but its electrochemical reducibility introduces unique pharmacokinetic advantages .
Thermal Stability and Degradation
- The 4-chlorophenyl derivative decomposes at ~250°C, with stability influenced by aromatic substituents. Chlorine’s electron-withdrawing effect stabilizes the triazinone core but less effectively than nitro or trifluoromethyl groups .
- Thiophene-substituted analogs (e.g., 3-(thiophen-2-yl)-derivatives) exhibit lower thermal stability, decomposing at ~200°C, due to sulfur’s polarizable electron cloud .
- NDIT’s thermal stability (~300°C) surpasses most analogs, attributed to nitro group rigidity and strong intermolecular interactions .
Biological Activity
3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one is a compound belonging to the class of fused triazine derivatives. Its unique structure, characterized by a chlorophenyl group and an imidazo[2,1-c][1,2,4]triazin scaffold, has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties and other significant effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a fused ring system that contributes to its reactivity and biological activity. The presence of the chlorophenyl substituent is particularly noteworthy as it influences the compound's pharmacological profile.
Biological Activity Overview
Research has indicated that this compound exhibits significant anticancer and antioxidant properties. Below is a summary of its key biological activities:
- Antiproliferative Effects : The compound has shown antiproliferative effects on various cancer cell lines, including human peripheral blood myeloma cells. It has been reported to inhibit cell migration in cancer models, suggesting potential antimetastatic activity .
- Protective Effects on Erythrocytes : Studies indicate that it can protect red blood cells from oxidative damage caused by reactive oxygen species (ROS), highlighting its potential in treating oxidative stress-related diseases .
- Low Toxicity : In animal models, the compound demonstrated low acute toxicity, making it a candidate for further pharmaceutical development.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to act through multiple pathways:
- Enzyme Inhibition : The compound may function as a mechanism-based irreversible inactivator of specific enzymes involved in cancer progression.
- Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, specifically at the S phase .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antiproliferative Activity :
- Researchers evaluated the effects of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
-
Protective Effects Against Oxidative Stress :
- In vitro studies demonstrated that the compound effectively protects erythrocytes from hemolysis induced by oxidative stress. This suggests potential applications in therapies aimed at conditions exacerbated by oxidative damage.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure | Unique Features | Anticancer Activity |
|---|---|---|---|
| 3-(Phenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one | Structure | Lacks chlorine substituent | Moderate |
| 3-(3-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one | Structure | Chlorine at meta position | Low |
| 3-(Thiazole)-6-(R-phenyl)-7-hydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one | Structure | Contains thiophene | High |
Q & A
Basic: What synthetic routes are available for 3-(4-chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one, and how is structural confirmation achieved?
Answer:
Synthesis typically involves cyclocondensation of substituted precursors under acidic or dehydrative conditions. For example, analogous compounds are synthesized via reduction of triazine carbonyl groups in acidic media followed by aromatization . Structural confirmation relies on:
- ¹H NMR spectroscopy : Key peaks include aromatic protons (δ 7.42–7.85 ppm for chlorophenyl groups) and dihydroimidazo-triazine backbone signals (e.g., CH2 groups at δ 4.32–4.58 ppm in DMSO-d6) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Used for analogs to validate bond angles and packing interactions .
Basic: What analytical techniques are critical for characterizing impurities or byproducts during synthesis?
Answer:
- HPLC with UV/Vis detection : Separates and quantifies impurities using reverse-phase columns (C18) and gradient elution .
- LC-MS : Identifies low-abundance byproducts via exact mass measurements (e.g., detecting sulfonyl or nitro derivatives) .
- ¹³C NMR : Resolves carbon environments, critical for distinguishing regioisomers (e.g., brominated analogs) .
Advanced: How can computational models predict the blood-brain barrier (BBB) permeability of this compound?
Answer:
- Micellar Liquid Chromatography (MLC) : Correlates retention factors (log k) with logBB values. Use sodium dodecyl sulfate (SDS) micelles to mimic BBB partitioning .
- QSAR models : Incorporate descriptors like logP (determined via HPLC) and topological polar surface area (TPSA). For analogs, logP values range from 1.18–2.73 .
- Molecular docking : Simulates interactions with P-glycoprotein (P-gp) transporters using software like AutoDock Vina .
Advanced: What strategies address contradictory data in thermal stability studies?
Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures under inert atmospheres. For related triazinones, decomposition occurs at 220–250°C .
- Differential scanning calorimetry (DSC) : Identifies polymorphic transitions. Discrepancies may arise from solvent residues; ensure samples are dried under vacuum (<1% residual solvent) .
- Control experiments : Compare thermal profiles of synthesized batches with reference standards to isolate batch-specific anomalies .
Advanced: How do halogen substitutions (e.g., bromine, chlorine) influence biological activity and crystallographic packing?
Answer:
- Bromine substitution : Increases molecular weight and polarizability, enhancing π-π stacking in crystal lattices (e.g., 7-bromo analogs show tighter packing via X-ray) .
- Chlorine effects : Improves lipophilicity (logP +0.5–1.0) and metabolic stability. In vitro antitumor assays for chlorophenyl derivatives show IC50 values <10 µM in colorectal cancer models .
- Crystallography : Halogens participate in halogen bonding (C–X···N/O), stabilizing crystal structures. For example, Br···N interactions in dibromo derivatives reduce thermal motion .
Advanced: What methodologies assess reactivity in nucleophilic environments (e.g., cysteine interactions)?
Answer:
- Nucleophilic substitution assays : React compound with thiols (e.g., glutathione) in ethanol/water (1:1) at RT. Monitor via LC-MS for sulfanyl adduct formation (e.g., 3-(glutathion-S-yl) derivatives) .
- Kinetic studies : Use pseudo-first-order conditions with excess nucleophile. For nitrotriazolotriazines, reaction half-lives range from 2–24 hrs depending on pH .
- Isolation techniques : Purify products via column chromatography (BuOH:AcOH:H2O, 4:1:1) and confirm structures via ¹H NMR .
Methodological: How are structural contradictions resolved in SAR studies of halogenated analogs?
Answer:
- Comparative crystallography : Resolve regiochemical ambiguities (e.g., 7-bromo vs. 8-bromo substitution) using single-crystal XRD .
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental bond lengths/angles. Discrepancies >0.05 Å indicate potential synthesis errors .
- Biological validation : Test isomers in parallel assays (e.g., antiproliferative activity) to correlate structure with function .
Advanced: What in vitro models evaluate antitumor potential, and how are cytotoxicity controls implemented?
Answer:
- Cell lines : Use HCT-116 (colorectal cancer) and normal human fibroblasts for selectivity indices. For analogs, IC50 values of 0.8–10.4 µM in cancer cells vs. >50 µM in fibroblasts are reported .
- Apoptosis assays : Measure caspase-3/7 activation via luminescence. Normalize data to untreated controls and confirm with Annexin V/PI staining .
- Mitochondrial toxicity : Assess via MTT assay; exclude compounds with <80% viability in fibroblasts at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
